Tert-butyl ((2-bromothiazol-5-YL)methyl)carbamate
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Overview
Description
Tert-butyl ((2-bromothiazol-5-YL)methyl)carbamate is a chemical compound with the CAS Number: 1094070-77-5 . It has a molecular weight of 279.16 and its IUPAC name is tert-butyl 2-bromo-1,3-thiazol-5-ylcarbamate . It is stored under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of tert-butyl ((2-bromothiazol-5-YL)methyl)carbamate involves a reaction with S-1 in t-butanol, followed by the addition of EhN . After 10 minutes, diphenylphosphoryl azide is added and the reaction is heated at 80°C for 16 hours . The reaction mixture is then concentrated, diluted with water, and extracted with ethyl acetate . The product is purified by flash column chromatography .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14BrN2O2S/c1-9(2,3)14-8(13)12-5-6-4-11-7(10)15-6/h4,15H,5H2,1-3H3,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 279.16 and is stored at temperatures between 2-8°C .Scientific Research Applications
Chemical Structure and Molecular Interactions
Tert-butyl carbamate derivatives have been synthesized and structurally characterized, revealing insights into their molecular environments and interactions. The study of these derivatives, while not specifically mentioning Tert-butyl ((2-bromothiazol-5-YL)methyl)carbamate, provides a foundation for understanding the chemical behavior and potential applications of similar compounds. The crystal packing of these molecules exhibits a complex interplay of hydrogen bonds, assembling the molecules into a three-dimensional architecture, which could be relevant for the design of materials and chemical sensors (Das et al., 2016).
Environmental and Material Applications
The oxidation of methyl tert-butyl ether (MTBE) by ozonation processes, with tert-butyl derivatives as byproducts, highlights their role in environmental applications. This research provides insights into the degradation pathways and efficiency of MTBE elimination, suggesting potential uses of tert-butyl carbamate derivatives in water treatment and environmental remediation (Acero et al., 2001).
Precursors for Chemical Synthesis
Tert-butyl carbazate derivatives serve as precursors for the synthesis of various chemical compounds, including sulfonamides and thiadiazoles. These derivatives are critical for the development of new materials and pharmaceuticals, indicating the broad applicability of tert-butyl carbamate derivatives in chemical synthesis (Pedregosa et al., 1996).
Sensory Materials and Detection Applications
Benzothiazole modified carbazole derivatives, including those with tert-butyl groups, have been developed as sensory materials for the detection of volatile acid vapors. These materials' strong blue emissive properties and their ability to detect acid vapors efficiently demonstrate the potential of tert-butyl carbamate derivatives in creating chemosensors and materials for environmental monitoring (Sun et al., 2015).
Biologically Active Compound Synthesis
The synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate showcases its importance as an intermediate in producing biologically active compounds, such as omisertinib (AZD9291). This highlights the role of tert-butyl carbamate derivatives in pharmaceutical research and development (Zhao et al., 2017).
Safety And Hazards
The safety information for this compound includes several hazard statements: H302-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
tert-butyl N-[(2-bromo-1,3-thiazol-5-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12-5-6-4-11-7(10)15-6/h4H,5H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVJDNHDCQSTFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl ((2-bromothiazol-5-YL)methyl)carbamate |
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